molecular formula C9H17NO B2487977 2-(Cyclopentylamino)cyclobutan-1-ol CAS No. 2160921-96-8

2-(Cyclopentylamino)cyclobutan-1-ol

Cat. No. B2487977
CAS RN: 2160921-96-8
M. Wt: 155.241
InChI Key: XIRRMINXTQCXHF-UHFFFAOYSA-N
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Description

Cyclobutane and its derivatives are fundamental in organic chemistry, serving as key intermediates in the synthesis of complex molecules. These compounds, characterized by their four-membered ring structure, exhibit unique chemical and physical properties due to ring strain and conformational rigidity.

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those related to "2-(Cyclopentylamino)cyclobutan-1-ol," often involves [2+2] cycloaddition reactions. These reactions can be catalyzed enantioselectively to access a wide array of enantiomerically enriched chemical diversity. For instance, cyclobutane and cyclobutene synthesis has been achieved through catalytic enantioselective [2+2] cycloadditions, providing an efficient route to these structurally complex molecules (Xu, Conner, & Brown, 2015).

Molecular Structure Analysis

The cyclobutane ring acts as a structure-promoting unit, conferring high rigidity to molecules. This structural rigidity is often evidenced by strong intramolecular hydrogen bonds, leading to cis-fused octane units. NMR studies and DFT calculations have supported these findings, highlighting the impact of the cyclobutane core on the overall molecular structure (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, exploiting their unique ring strain. For example, cyclobuta[a]naphthalen-4-ols have been synthesized through a base-promoted [2+2] cycloaddition/1,6-nucleophilic addition cascade, demonstrating the versatility of cyclobutane intermediates in synthesizing complex structures (Wang et al., 2018).

Scientific Research Applications

Cyclobutanes in Drug Candidates

Cyclobutanes are increasingly recognized in medicinal chemistry for their unique structural features, such as a puckered configuration, longer carbon-carbon bond lengths, and increased π-character, which contribute to their chemical inertness despite being a highly strained carbocycle. These attributes are leveraged in drug design to improve metabolic stability, prevent isomerization, and enhance pharmacophore presentation by inducing conformational restriction and reducing planarity. Cyclobutanes can act as aryl isosteres, aiding in the optimization of drug candidates by filling hydrophobic pockets and improving drug-like properties (van der Kolk et al., 2022).

Bioactive Cyclobutane-containing Alkaloids

Cyclobutane-containing alkaloids, isolated from both terrestrial and marine organisms, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and anticancer effects. These compounds showcase the cyclobutane ring's contribution to bioactive molecular scaffolding, underscoring its potential in the development of novel therapeutic agents (Dembitsky, 2007).

Organic Synthesis and Photocatalysis

The unique structural aspects of cyclobutanes facilitate innovative approaches in organic synthesis and photocatalysis. For instance, [2+2] photodimerization reactions in the solid state, utilizing small molecules as templates, demonstrate the ability to control chemical reactivity through molecular recognition and self-assembly, leading to the stereospecific formation of cyclobutane-based products (MacGillivray, 2008). Additionally, cyclobutane and cyclobutene synthesis via catalytic enantioselective [2+2] cycloadditions has expanded the accessible chemical diversity, offering pathways to enantiomerically enriched cyclobutanes and cyclobutenes, critical in drug discovery and synthetic chemistry (Xu et al., 2015).

properties

IUPAC Name

2-(cyclopentylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-6-5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRRMINXTQCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)cyclobutan-1-ol

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